N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperazine and fluorophenyl groups. Common synthetic routes may involve:
Formation of Benzothiazole Ring: This step often involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of Fluorophenyl and Trifluoromethyl Groups: These groups can be added using various fluorination techniques, such as radical trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins, while the benzothiazole ring may interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is unique due to its combination of fluorine and trifluoromethyl groups, which confer enhanced stability and biological activity. Its benzothiazole ring also provides additional sites for interaction with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N4OS/c21-14-6-4-13(5-7-14)12-25-18(29)27-8-10-28(11-9-27)19-26-17-15(20(22,23)24)2-1-3-16(17)30-19/h1-7H,8-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPXSXIMXFJMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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